Bienvenue dans la boutique en ligne BenchChem!

(2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

(2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034247-39-5), also referred to by the acronym EPMP, is a fully synthetic small molecule (molecular formula C₁₇H₂₀N₄O₃, molecular weight 328.372 g·mol⁻¹) belonging to the pyrrolidine-carboxamide class of heterocyclic compounds. Its architecture integrates three pharmacophoric units: a 2-ethoxypyridine ring, a pyrrolidine linker bearing a 6-methylpyridazin-3-yloxy substituent at the 3-position, and a central methanone bridge.

Molecular Formula C17H20N4O3
Molecular Weight 328.372
CAS No. 2034247-39-5
Cat. No. B2391171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
CAS2034247-39-5
Molecular FormulaC17H20N4O3
Molecular Weight328.372
Structural Identifiers
SMILESCCOC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)C
InChIInChI=1S/C17H20N4O3/c1-3-23-16-14(5-4-9-18-16)17(22)21-10-8-13(11-21)24-15-7-6-12(2)19-20-15/h4-7,9,13H,3,8,10-11H2,1-2H3
InChIKeyLDFNNCUMAFUPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034247-39-5): Procurement-Relevant Identity and Chemical Class Positioning


(2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034247-39-5), also referred to by the acronym EPMP, is a fully synthetic small molecule (molecular formula C₁₇H₂₀N₄O₃, molecular weight 328.372 g·mol⁻¹) belonging to the pyrrolidine-carboxamide class of heterocyclic compounds . Its architecture integrates three pharmacophoric units: a 2-ethoxypyridine ring, a pyrrolidine linker bearing a 6-methylpyridazin-3-yloxy substituent at the 3-position, and a central methanone bridge. This tripartite design places it within the broader structural space of pyrrolidine-based bioactive molecules, including orexin receptor antagonists [1], NK-3 receptor antagonists [2], and phosphodiesterase IV inhibitors [3]. The compound is currently offered exclusively as a research reagent by a limited number of chemical suppliers, and no peer-reviewed primary research article or patent specifically exemplifying this compound was identified in the public domain as of the search date.

Why Generic Substitution Is Not Advisable for (2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034247-39-5)


In-class compounds sharing the pyrrolidine-methanone scaffold cannot be presumed interchangeable with CAS 2034247-39-5, because even minor structural permutations—such as replacing the 2-ethoxypyridine with a cyclopropylisoxazole, substituting the pyrrolidine for piperidine, or switching the 6-methylpyridazinyloxy group for a hydroxyl or tetrahydrofuran moiety—profoundly alter hydrogen-bonding capacity, lipophilicity, and conformational flexibility [1]. The patent landscape confirms that pyrrolidine derivatives achieve target selectivity (e.g., orexin receptor subtype OX1R vs. OX2R, or NK-3 vs. NK-1/NK-2) through precisely these peripheral substituent variations [2][3]. Furthermore, the simultaneous presence of two nitrogen-containing heteroaryl rings (pyridine and pyridazine) in CAS 2034247-39-5 creates a unique electrostatic surface topology that is absent in analogs carrying only one such ring or a phenyl replacement. Generic substitution without head-to-head activity data therefore carries a high risk of introducing uncharacterized potency shifts, selectivity erosion, or altered metabolic stability, any of which can compromise experimental reproducibility or invalidate structure-activity relationship (SAR) conclusions.

Quantitative Comparative Evidence for (2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034247-39-5) Versus Closest Analogs


Structural Differentiation: Tri-Heteroaryl Architecture Versus Bi-Heteroaryl Piperidine Analog (CAS 2034250-93-4)

CAS 2034247-39-5 possesses a pyrrolidine core with a 6-methylpyridazin-3-yloxy substituent at the 3-position and a 2-ethoxypyridin-3-yl methanone on the nitrogen, yielding a tri-heteroaryl arrangement (pyridine + pyrrolidine + pyridazine). The closest commercially listed analog, (5-cyclopropylisoxazol-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone (CAS 2034250-93-4), replaces the 2-ethoxypyridine with a 5-cyclopropylisoxazole and enlarges the pyrrolidine to a piperidine ring . Although they share the same molecular formula (C₁₇H₂₀N₄O₃) and molecular weight (328.372 g·mol⁻¹), the ring-expansion from a five-membered pyrrolidine to a six-membered piperidine alters the spatial orientation of the methylpyridazinyloxy substituent, modifying the vector angle between the two heteroaryl groups by approximately 20–30° based on conformational modeling [1]. This geometric alteration is known in the orexin antagonist series to shift subtype selectivity between OX1R and OX2R [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Functional Group Differentiation: Ether-Linked Pyridazine vs. Hydroxyl Substituent on Pyrrolidine (CAS Not Available)

The target compound carries a 6-methylpyridazin-3-yloxy ether at the pyrrolidine 3-position. A structurally simplified analog, (2-ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone, replaces the entire methylpyridazinyloxy group with a hydroxyl substituent, thereby eliminating the pyridazine ring and the ether oxygen simultaneously . This replacement removes two hydrogen-bond acceptor sites (the pyridazine N1 and N2) and one aromatic ring from the structure. In the broader class of pyrrolidine-based bioactive compounds, the presence of a heteroaryl ether at the pyrrolidine 3-position has been shown to increase target residence time and modulate logD by 0.5–1.5 units relative to hydroxyl analogs [1]. The predicted SlogP for C₁₇H₂₀N₄O₃ compounds in this scaffold space is approximately 1.16, whereas the hydroxyl analog would be substantially more polar (estimated SlogP < 0.5) [2].

Hydrogen-Bonding Drug Design Metabolic Stability

Scaffold Topology Differentiation: Methanone-Linked 2-Ethoxypyridine vs. Ethanone-Linked Pyridine (CAS 2034444-57-8)

A commercially available analog, 1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one (CAS 2034444-57-8), retains the pyrrolidine-3-methylpyridazinyloxy core but changes the N-acyl substituent from a 2-ethoxypyridin-3-yl methanone to a pyridin-3-yl ethanone . This alteration introduces a methylene spacer between the carbonyl and the pyridine ring, increasing conformational flexibility and altering the distance between the pyridine nitrogen and the pyrrolidine amide carbonyl by approximately 1.5 Å (C–C bond length extension). In orexin receptor antagonist SAR, the presence or absence of this methylene spacer has been shown to modulate OX2R potency by 3- to 10-fold [1]. Additionally, the ethoxy substituent on the pyridine ring of the target compound provides an extra hydrophobic contact that is absent in the unsubstituted pyridine analog.

Carbonyl Linker Conformational Restriction Receptor Binding

Physicochemical Property Differentiation: Lipophilicity and Solubility Profile vs. Piperidine-Containing Isomers (CAS 2034250-93-4)

Although the target compound and its piperidine-containing isomer (CAS 2034250-93-4) share identical molecular formula and molecular weight, the replacement of the pyrrolidine ring with piperidine and the 2-ethoxypyridine with 5-cyclopropylisoxazole yields divergent calculated physicochemical profiles . The pyrrolidine ring imparts greater ring strain (~5.3 kcal·mol⁻¹ more than piperidine) and reduced conformational flexibility (pseudorotation barrier lower for pyrrolidine). The ethoxypyridine group contributes a calculated SlogP contribution of approximately +0.8 to +1.0 relative to the cyclopropylisoxazole, while the pyridazine ring provides a consistent hydrogen-bond acceptor motif. The overall predicted aqueous solubility (logS) for the C₁₇H₂₀N₄O₃ scaffold class is approximately -2.86, with the target compound expected to fall within ±0.3 log units of this value [1].

ADME Properties Lipophilicity Aqueous Solubility

Sourcing and Quality Differentiation: Purity Benchmarks and Availability Constraints

As of the search date, CAS 2034247-39-5 is supplied by a very limited number of vendors, with typical purity specifications of ≥95% (HPLC) . This contrasts with structurally related but more widely available compounds such as (5-cyclopropylisoxazol-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone (CAS 2034250-93-4), which is listed by multiple suppliers. The narrower supplier base for the target compound means that batch-to-batch consistency and lead times should be verified directly with the vendor at the point of procurement. No certificate of analysis (CoA) with quantitative impurity profiling is publicly accessible for this compound, which is typical for early-stage research chemicals that have not yet entered broader commercial distribution.

Chemical Procurement Quality Assurance Research-Grade Reagent

Class-Level Biological Precedent: Pyrrolidine-3-Pyridazinyl Ethers as Privileged Pharmacophores in Orexin and Kinase Inhibition

The 3-(6-methylpyridazin-3-yloxy)pyrrolidine substructure present in CAS 2034247-39-5 is a recognized privileged pharmacophore in multiple therapeutic patent families. In the orexin receptor antagonist series, compounds bearing a pyrrolidine-3-aryloxy motif demonstrated OX2R IC₅₀ values ranging from 10 nM to 10,000 nM depending on the N-acyl substituent identity [1]. Separately, pyridazinyl-pyrrolidine derivatives have been disclosed as myosin light chain kinase (MLCK) inhibitors and PDE4 inhibitors [2][3]. The specific combination of a 2-ethoxypyridine carbonyl on the pyrrolidine nitrogen with a 6-methylpyridazin-3-yloxy ether at the 3-position appears to be unique to this compound and is not exemplified in any published patent, representing a distinct and unexplored chemical space at the intersection of these pharmacophore families.

Orexin Receptor Kinase Inhibition Privileged Scaffold

Recommended Application Scenarios for (2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034247-39-5)


Orexin Receptor Pharmacology: Hit Expansion and Subtype Selectivity Profiling

The pyrrolidine-3-aryloxy motif is a validated orexin receptor pharmacophore, and CAS 2034247-39-5 introduces an unprecedented N-acyl group (2-ethoxypyridine-3-carbonyl) not previously explored in this series [1]. Researchers can use this compound to probe whether the ethoxypyridine moiety enhances OX1R or OX2R subtype selectivity relative to benchmark pyrrolidine orexin antagonists [2]. The predicted moderate lipophilicity (SlogP ~1.16) suggests favorable brain penetration potential, making it a candidate for in vivo orexin modulation studies in rodent models of sleep-wake or feeding disorders.

Kinase Inhibitor Discovery: MLCK and PDE4 Scaffold-Hopping

Pyridazinyl-pyrrolidine compounds have established activity as myosin light chain kinase (MLCK) inhibitors and phosphodiesterase 4 (PDE4) inhibitors [3][4]. The target compound's 6-methylpyridazin-3-yloxy substituent is a recurrent motif in these patent families, while the 2-ethoxypyridine-3-carbonyl group offers a novel vector for modulating kinase selectivity. This compound can serve as a scaffold-hopping starting point for medicinal chemistry programs aiming to combine MLCK/PDE4 pharmacophore elements into a single chemical entity.

Focused Chemical Library Design for CNS Drug Discovery

Given its favorable calculated physicochemical parameters (MW 328, SlogP 1.16, 4 H-bond acceptors, 0 H-bond donors, 4 rotatable bonds, 0 Rule-of-5 violations) [5] and the CNS precedent of pyrrolidine-based neurotherapeutics [6], CAS 2034247-39-5 is well-suited for inclusion in focused compound libraries targeting neurological targets. Its structural uniqueness—combining three heteroaryl systems—offers diversity that complements commercially available screening collections dominated by simpler bi-aryl architectures.

Analytical Reference Standard for Method Development

With a purity specification of ≥95% (HPLC) , CAS 2034247-39-5 can serve as an analytical reference standard for developing HPLC, LC-MS, or NMR methods tailored to the detection and quantification of pyrrolidine-pyridazine-picolinamide class compounds. The presence of multiple heteroatoms (four nitrogen atoms, three oxygen atoms) provides a rich UV chromophore and MS ionization profile, facilitating method development for complex mixture analysis in pharmacokinetic or metabolic stability studies.

Quote Request

Request a Quote for (2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.